



Application Notes and Protocols for Long-term Tildacerfont Administration in Research

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Compound of Interest		
Compound Name:	Tildacerfont	
Cat. No.:	B1682374	Get Quote

Introduction

Tildacerfont (also known as SPR001) is an investigational, oral, nonsteroidal, second-generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).[3][4] CAH is a genetic disorder that impairs cortisol production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to significant long-term side effects.[1] **Tildacerfont** offers a potential alternative by directly targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control androgen excess and potentially allowing for a reduction in GC dosage.[1][7]

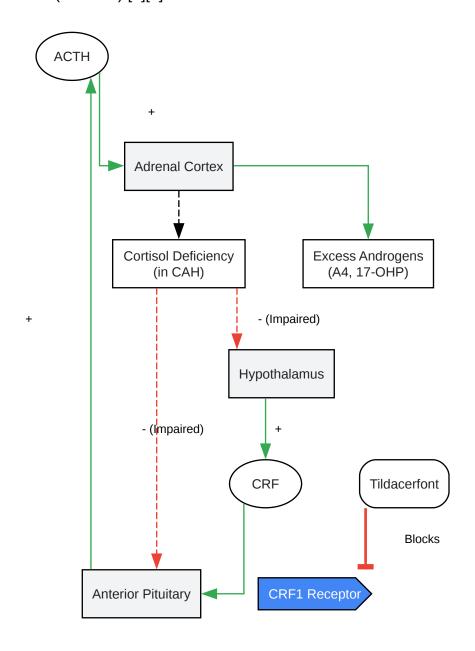
These application notes provide a summary of the administration protocols, key quantitative data from clinical studies, and methodologies for researchers investigating the long-term effects of **tildacerfont**.

Mechanism of Action

In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to produce excess ACTH.[3] **Tildacerfont** acts by selectively binding to and blocking CRF1 receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the



stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of adrenal androgens like androstenedione (A4) and their precursors, such as 17-hydroxyprogesterone (17-OHP).[1][3]



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Tildacerfont's mechanism of action on the HPA axis in CAH.

Quantitative Data from Clinical Research



The following tables summarize data from key Phase 2 clinical trials investigating **tildacerfont** in adults with classic CAH.

Table 1: Summary of Key Phase 2 Clinical Trials of Tildacerfont



Study ID	Phase	Study Design	Patient Populatio n	Dosing Regimen s	Duration	Key Objective s
SPR001- 201 (Study 1) [3][4]	2a	Open- label, dose- escalatio n	Adults with 210HD	200 mg, 600 mg, 1000 mg QD; 100 mg, 200 mg BID	2 weeks per dose	Evaluate safety, efficacy, and pharmaco kinetics.
SPR001- 202 (Study 2)[3][4]	2	Open-label	Adults with 210HD	400 mg QD	12 weeks	Evaluate safety and efficacy of a fixed dose.
CAHmelia- 203	2b	Placebo- controlled	Adults with poor disease control (elevated A4)	Dose- ranging	12 weeks	Assess dose response on A4 reduction. (Failed to meet primary endpoint)
CAHmelia- 204[8][9]	2b	Randomize d, double- blind, placebo- controlled	Adults with good disease control	200 mg QD	24 weeks (followed by 52-week open-label extension)	Evaluate the ability to reduce GC dose. (Failed to meet primary endpoint)

| CAHptain-205[10] | 2 | Open-label | Children (2-17 years) with CAH | Weight-adjusted doses | 12 weeks | Characterize safety, pharmacokinetics, and efficacy. |



Table 2: Efficacy of **Tildacerfont** in Phase 2 Trials (Patients with Poor Disease Control at Baseline)

Study ID	Parameter	Mean Reduction from Baseline	Normalization Achieved
SPR001-201 (Study 1)[3][4]	АСТН	-28.4% to -59.4%	N/A
	17-OHP	+0.3% to -38.3%	N/A
	A4	-18.1% to -24.2%	N/A
SPR001-202 (Study 2)[3][6][11]	ACTH	~80% to 84% (max)	60% of patients
	17-OHP	~80% to 82% (max)	N/A

| | A4 | ~79% (max) | 40% of patients |

Table 3: Safety and Tolerability of **Tildacerfont**

Adverse Events (AEs)	Frequency (Pooled Data from Studies 201 & 202)[3] [4][7]	Severity
Any AE	53.6% of patients	Mostly mild to moderate
Headache	7.1%	Mild to moderate
Upper Respiratory Tract Infection	7.1%	Mild to moderate

| Serious AEs (Treatment-Related) | None reported | N/A |

Experimental Protocols

The following is a generalized protocol for a long-term clinical study of **tildacerfont**, based on the designs of the CAHmelia trials.[8][10]



1. Study Objective:

- Primary: To evaluate the efficacy of long-term tildacerfont administration in reducing supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).
- Secondary: To assess the long-term safety and tolerability of tildacerfont, and to monitor changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.

2. Subject Selection:

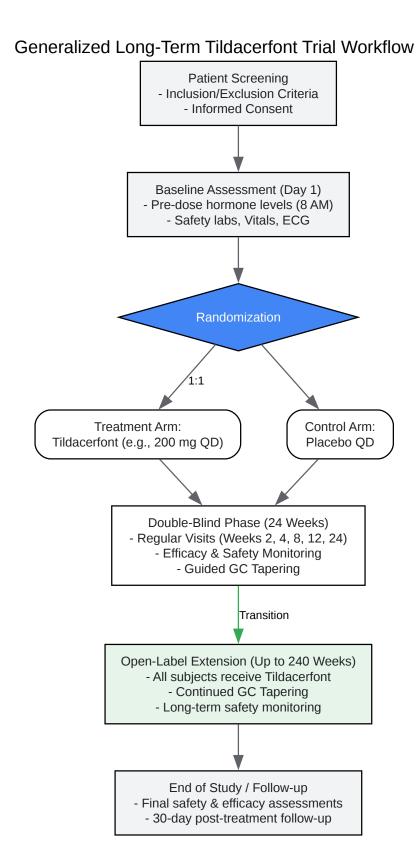
- Inclusion Criteria:
 - Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
 - On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.
 - For GC reduction studies, subjects should have good disease control at baseline (A4 \leq 2x upper limit of normal).[3]
 - For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper limit of normal).[3]
- Exclusion Criteria:
 - Concomitant use of medications known to interact with tildacerfont or confound results (e.g., dexamethasone, aromatase inhibitors).[3][8]
 - History of adrenal crisis within a specified period before the study.
 - Significant hepatic or renal impairment.
- 3. Study Design:
- A multi-center, randomized, double-blind, placebo-controlled period followed by an openlabel extension.



- Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral tildacerfont (e.g., 200 mg QD) or a matching placebo.
- Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label tildacerfont.
- 4. Administration and Dosing:
- Drug Formulation: Oral tablet.[12]
- · Administration: Taken once daily (QD).
- Glucocorticoid Management:
 - During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4 levels remain controlled.
 - During the open-label phase, GC dose reduction continues to the lowest possible physiologic level while maintaining androgen control.
 - Patients must be educated on stress dosing of GCs to prevent adrenal crisis.
- 5. Assessments and Monitoring:
- Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline assessments.
- Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at approximately 8:00 a.m. before the morning GC dose.[3]
- Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-24 weeks).
 - Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements may also be used as a non-invasive alternative.[11]
 - Safety: Monitor for adverse events (AEs), vital signs, ECGs, and standard clinical laboratory values (hematology, chemistry).[3]



 Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors (TARTs).[3]





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A generalized workflow for a long-term **tildacerfont** clinical trial.

Conclusion

Tildacerfont has been investigated as a targeted therapy for CAH, demonstrating an ability to reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor baseline disease control.[3][6] Long-term administration protocols have focused on its potential to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their primary endpoints, highlighting challenges that may include patient compliance or the need for different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a research setting. Future research may explore higher or more frequent dosing to achieve desired efficacy in long-term CAH management.[9]

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